2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide
Description
The compound 2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a heterocyclic small molecule featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural elements include:
- Position 3: A methylene-linked acetamide group bearing a 3-fluorophenyl moiety, contributing to lipophilicity and target selectivity.
This scaffold is designed to optimize interactions with biological targets such as kinases or antimicrobial enzymes, leveraging fluorine’s electronegativity and the oxadiazole’s π-stacking capability.
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-11-21-18(27-24-11)13-5-6-25-15(9-13)22-23-16(25)10-20-17(26)8-12-3-2-4-14(19)7-12/h2-7,9H,8,10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPBSCVKHOTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 304.32 g/mol. The structural complexity arises from the presence of multiple heterocycles including oxadiazole and triazole rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅FN₆O₂ |
| Molecular Weight | 304.32 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)NCC1=NN=C(C2=C1C(=CN=C2)C(=O)N(C)C)C(=O)N(C)C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the triazole and oxadiazole moieties allows for potential interactions with enzymes and receptors involved in critical cellular processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole rings. For instance:
-
In vitro Studies : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range.
Cell Line IC50 (µM) MCF-7 10.5 HCT-116 8.7
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:
-
Minimum Inhibitory Concentration (MIC) values were determined for several pathogenic strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16
Anti-inflammatory Effects
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by modulating the release of pro-inflammatory cytokines.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives similar to the compound . The results showed that modifications at the phenyl ring significantly enhanced anticancer activity against several cell lines .
- Antimicrobial Efficacy : In a recent publication focused on oxadiazole derivatives, compounds similar to this one demonstrated potent activity against resistant bacterial strains .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Cores : The target’s [1,2,4]triazolo[4,3-a]pyridine core distinguishes it from simpler triazoles (e.g., ), offering enhanced rigidity for target binding.
The 3-methyl-1,2,4-oxadiazole at position 7 may mimic ATP’s adenine in kinase interactions, akin to oxadiazole-containing compounds in .
Biological Activity Trends :
- Sulfanyl-acetamide derivatives (e.g., ) exhibit broad-spectrum antimicrobial or anti-inflammatory activity.
- Oxadiazole-pyridine hybrids (e.g., ) show kinase inhibition, suggesting the target compound may share this mechanism.
Physicochemical and Pharmacokinetic Profiles
Analysis:
- The target compound’s moderate lipophilicity (clogP 2.8) balances membrane permeability and solubility better than the highly lipophilic sulfanyl-acetamide analogue (clogP 3.1, ).
- The oxazolidinone derivative exhibits higher solubility due to its polar piperazine and dichloropyrimidine groups, albeit with increased molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
